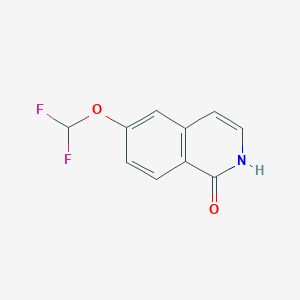

6-(Difluoromethoxy)isoquinolin-1(2H)-one

説明

BenchChem offers high-quality 6-(Difluoromethoxy)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Difluoromethoxy)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(difluoromethoxy)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-8-6(5-7)3-4-13-9(8)14/h1-5,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLBSFDWXSSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(Difluoromethoxy)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Difluoromethoxy)isoquinolin-1(2H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document serves as a foundational resource for researchers exploring its synthesis, properties, and potential applications.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their potential as anticancer, antimicrobial, and neuropharmacological agents.[1] A particularly significant area of research is their application as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3][4] Inhibition of PARP is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways.[4]

The introduction of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The difluoromethoxy (-OCF₂) group, in particular, can influence lipophilicity, metabolic stability, and binding affinity, making it an attractive moiety for drug design.[5][6] This guide focuses on the 6-(Difluoromethoxy) derivative of isoquinolin-1(2H)-one, providing a detailed examination of its chemical and physical characteristics.

Chemical Structure and Identifiers

The chemical structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is characterized by a bicyclic isoquinolinone core with a difluoromethoxy group attached at the 6-position of the benzene ring.

Diagram 1: Chemical Structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Caption: 2D structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one.

| Property | Value |

| CAS Number | 630423-41-5 |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.16 g/mol |

| SMILES | O=C1NC=CC2=C1C=CC(OC(F)F)=C2 |

| InChI | InChI=1S/C10H7F2NO2/c11-7(12)15-6-2-1-5-4-3-13-10(14)9(5)8(6)1/h1-4,7H,(H,13,14) |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 150-200 °C | Based on similar isoquinolinone structures. |

| Boiling Point | > 300 °C | Expected to be high due to the polar nature and hydrogen bonding capabilities. |

| pKa | ~9-10 (amide N-H) | The amide proton is weakly acidic. |

| LogP | ~1.5 - 2.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. | Typical for moderately polar organic compounds. |

Spectroscopic Data

Detailed experimental spectra for 6-(Difluoromethoxy)isoquinolin-1(2H)-one are not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, amide, and difluoromethoxy protons. The difluoromethoxy proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct carbon signals. The carbonyl carbon will be the most downfield signal. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[7][8][9][10] The spectrum of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is expected to show a single signal for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as C-F stretching vibrations from the difluoromethoxy group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.[11][12][13] Electron ionization (EI) may lead to fragmentation, providing structural information. Electrospray ionization (ESI), a softer ionization technique, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.05.

Synthesis and Purification

Diagram 2: Proposed Synthetic Workflow for 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Caption: A plausible synthetic route to 6-(Difluoromethoxy)isoquinolin-1(2H)-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Schiff Base Intermediate

-

To a solution of 4-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., toluene), add an equimolar amount of aminoacetaldehyde diethyl acetal.

-

Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclization to the Dihydroisoquinoline Intermediate

-

Carefully add the crude Schiff base to a pre-heated strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Maintain the temperature and stir the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or K₂CO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Oxidation to 6-(Difluoromethoxy)isoquinolin-1(2H)-one

-

Dissolve the crude dihydroisoquinoline intermediate in a suitable solvent (e.g., chloroform or toluene).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.

-

Stir the mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

Filter off the oxidizing agent and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 6-(Difluoromethoxy)isoquinolin-1(2H)-one can be purified by standard laboratory techniques:

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying isoquinolinone derivatives.[2]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[2]

Chemical Reactivity and Stability

The chemical reactivity of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is dictated by the isoquinolinone core and the difluoromethoxy substituent.

-

Isoquinolinone Core: The amide functionality can undergo hydrolysis under strong acidic or basic conditions. The aromatic rings are susceptible to electrophilic substitution, although the lactam ring is generally less reactive than a simple benzene ring.

-

Difluoromethoxy Group: The -OCF₂H group is generally stable under many reaction conditions. However, under strongly basic conditions, nucleophilic aromatic substitution to displace the difluoromethoxy group is a potential side reaction.[15] The C-F bonds are highly resistant to cleavage.[16]

Biological and Pharmacological Activity

While specific biological data for 6-(Difluoromethoxy)isoquinolin-1(2H)-one is not publicly available, the known pharmacological profile of the isoquinolinone scaffold provides a strong basis for potential applications.

PARP Inhibition

The isoquinolinone core is a key structural feature of several potent PARP inhibitors.[2][3][4] These compounds act as competitive inhibitors at the NAD⁺ binding site of the enzyme. Given this precedent, it is highly probable that 6-(Difluoromethoxy)isoquinolin-1(2H)-one will exhibit some degree of PARP inhibitory activity. The difluoromethoxy group may influence the binding affinity and selectivity for different PARP isoforms.

Other Potential Activities

Isoquinoline derivatives have been reported to possess a broad spectrum of biological activities, including:

Further screening of 6-(Difluoromethoxy)isoquinolin-1(2H)-one in various biological assays is warranted to explore its full pharmacological potential.

Analytical Methods

A combination of chromatographic and spectroscopic techniques can be employed for the analysis of 6-(Difluoromethoxy)isoquinolin-1(2H)-one.

Diagram 3: Analytical Workflow for Characterization

Caption: A typical analytical workflow for the characterization and purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a suitable method for purity assessment and quantification.[16][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives or for the identification of impurities.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation.[7][8][9][10]

-

Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns for structural elucidation.[11][12][13]

Conclusion

6-(Difluoromethoxy)isoquinolin-1(2H)-one is a promising, yet underexplored, molecule that combines the biologically active isoquinolinone scaffold with the modulating effects of a difluoromethoxy group. While specific experimental data is currently limited, this guide provides a solid foundation for future research by outlining its predicted properties, a plausible synthetic route, and potential biological applications, particularly in the context of PARP inhibition. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in drug discovery and development.

References

- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. J Pharm Biomed Anal. 2000;23(2-3):465-475.

- Pathi VB, Kumar S, Sk A, et al.

- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. J Med Chem. 2025.

- DiMaggio PA, Kjellstrand NT, Erickson KA, et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J Org Chem. 2018;83(7):3475-3483.

- Pathi VB, Kumar S, Sk A, et al.

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Str

- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega. 2020;5(22):13057-13066.

- Fluorine NMR. Encyclopedia of Magnetic Resonance.

- Varughese P, Gangoda ME, Gilpin RK. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.

- A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. J Org Pharm Chem. 2025.

- Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers.

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ Sci Technol. 2024.

- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Late-stage difluoromethylation: concepts, developments and perspective. Chem Soc Rev. 2021.

- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta. 2024.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Mass spectrum of isoquinoline.

- Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. J Org Chem.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph

- 13C magnetic resonance spectra of some isoquinoline alkaloids and rel

- syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J Synth Org Chem Jpn.

- Access to difluoromethoxylated heterocycles via a key α‐(F2HCO)‐ketone as building block. Chemistry.

- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Molecules.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- 630423-41-5|6-(Difluoromethoxy)isoquinolin-1(2H)-one. BLDpharm.

- SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi.

- Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026). FindAPhD.com.

- Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Benchchem.

- CAS 214045-85-9: 6-fluoroisoquinolin-1(2H)-one. CymitQuimica.

- 6-Methylisoquinolin-1(2H)-one. PubChem.

- Physicochemical properties of JS-1.

- 6-(Difluoromethoxy)isoquinolin-1-amine. BLDpharm.

- 1(2H)-Isoquinolinone. PubChem.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)

- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P

- 1(2H)-Isoquinolinone. NIST WebBook.

- SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIV

- 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www-leland.stanford.edu [www-leland.stanford.edu]

- 15. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benthamdirect.com [benthamdirect.com]

6-(Difluoromethoxy)isoquinolin-1(2H)-one CAS number and molecular weight

Technical Monograph: 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Part 1: Chemical Identity & Core Properties[1][2]

Compound Overview 6-(Difluoromethoxy)isoquinolin-1(2H)-one is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical scaffold for developing kinase inhibitors, CNS-active agents, and metabolic enzyme modulators. The incorporation of the difluoromethoxy (–OCF₂H) group acts as a lipophilic bioisostere for hydroxyl (–OH) or methoxy (–OCH₃) groups, significantly altering the physicochemical profile of the parent isoquinolinone core by enhancing metabolic stability and membrane permeability.

| Property | Data Specification |

| CAS Number | 630423-41-5 |

| IUPAC Name | 6-(Difluoromethoxy)-1,2-dihydroisoquinolin-1-one |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.16 g/mol |

| Exact Mass | 211.0445 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~11.5 (Lactam NH), ~ -3.0 (Difluoromethoxy oxygen protonation) |

Part 2: Synthetic Methodology & Process Logic

Primary Synthetic Route: O-Difluoromethylation

Reaction Logic: The difluoromethoxy group is introduced via the alkylation of the phenolic oxygen. Traditional methods using chlorodifluoromethane gas (Freon 22) are often avoided in modern labs due to environmental regulations and safety concerns. The preferred protocol uses Sodium Chlorodifluoroacetate as a solid difluorocarbene source, or Difluoromethyl triflate reagents, though the former is more cost-effective for scale-up.

Step-by-Step Protocol:

-

Starting Material: 6-Hydroxyisoquinolin-1(2H)-one (CAS: 7651-82-3).

-

Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na), Potassium Carbonate (K₂CO₃).

-

Solvent System: DMF (Dimethylformamide) and Water (9:1 ratio). Note: Water is essential to facilitate the protonation of the difluorocarbene intermediate.

Experimental Procedure:

-

Charge: In a pressure-rated vessel (sealed tube), dissolve 6-hydroxyisoquinolin-1(2H)-one (1.0 eq) in DMF/H₂O.

-

Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq).

-

Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

-

Work-up: Cool to RT. Dilute with EtOAc and wash extensively with water/brine to remove DMF.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of MeOH in DCM (0–5%).

Synthesis Workflow Diagram

Caption: Late-stage O-difluoromethylation workflow utilizing a solid difluorocarbene source for safety and scalability.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The "Self-Validating" aspect relies on the distinct splitting pattern of the difluoromethoxy proton.

| Technique | Diagnostic Signal (Expected) | Validation Logic |

| ¹H NMR (DMSO-d₆) | δ 7.20–7.60 ppm (t, J ≈ 74 Hz, 1H) | The triplet with a large geminal coupling constant (J~74Hz) confirms the –OCF₂H motif. Absence of this triplet indicates failure. |

| ¹⁹F NMR | δ -82.0 to -85.0 ppm (d, J ≈ 74 Hz) | A doublet confirms the two equivalent fluorine atoms coupled to the single proton. |

| LC-MS (ESI) | [M+H]⁺ = 212.16 | Confirms molecular mass. Look for [M-CF₂H] fragmentation in MS/MS. |

| IR Spectroscopy | 1640–1660 cm⁻¹ (C=O) | Strong amide carbonyl stretch characteristic of the isoquinolinone lactam. |

Part 4: Medicinal Chemistry Applications

The 6-(difluoromethoxy)isoquinolin-1(2H)-one scaffold is not merely an intermediate; it is a strategic "bioisostere" tool.

1. Lipophilicity Modulation: Replacing a methoxy group (–OCH₃) with a difluoromethoxy group (–OCF₂H) typically increases lipophilicity (LogP) slightly while drastically reducing electron density on the aromatic ring. This helps in penetrating the Blood-Brain Barrier (BBB).

2. Metabolic Stability: The C–F bond is stronger than the C–H bond.[3] The –OCF₂H group blocks the common metabolic "soft spot" of O-demethylation that plagues methoxy-substituted drugs. This extends the half-life (t½) of the drug candidate.[3][4]

3. Hydrogen Bonding: Unlike the trifluoromethoxy (–OCF₃) group, the difluoromethoxy group retains a hydrogen bond donor capability (the C–H bond is polarized by the fluorines), allowing it to interact with protein targets in unique ways, often described as a "lipophilic hydrogen bond donor."

Bioisostere Decision Tree

Caption: Strategic rationale for selecting the difluoromethoxy group to improve pharmacokinetic properties.

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The lactam core is stable, but the difluoromethoxy ether linkage can be sensitive to extremely strong Lewis acids.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, 60(2), 797-804.[5] [Link][5]

-

Hu, J., et al. (2017). "Reagents for Difluoromethylation".[1][3][4][5] Chemical Reviews, 117, 1378-1443. (General reference for O-difluoromethylation methodology).

-

PubChem. (n.d.). Compound Summary for 6-methoxy-3,4-dihydro-1(2H)-isoquinolinone (Analogous Core). Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: Precision Cross-Coupling of 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Executive Summary

This guide details the protocols for incorporating 6-(difluoromethoxy)isoquinolin-1(2H)-one (CAS 444898-79-7) into drug discovery scaffolds via Palladium-catalyzed cross-coupling. The isoquinolinone core is a privileged pharmacophore in kinase and PARP inhibitors, while the difluoromethoxy (

Key Technical Challenge:

While the isoquinolinone lactam is a standard nucleophile, the

Chemo-Physical Considerations & Reactivity Profile

Before initiating catalysis, researchers must understand the electronic and steric environment of the substrate.

| Feature | Property | Impact on Catalysis |

| Tautomerism | Lactam (major) | The N-H is the primary nucleophile. O-arylation is a common side reaction if "hard" electrophiles or specific silver salts are used. |

| Lipophilic H-Bond Donor ( | Electron-withdrawing relative to | |

| Stability | Sensitive to strong alkoxides (e.g., | CRITICAL: Avoid super-bases at high temperatures ( |

Mechanistic Pathway: N-Arylation

The primary utility of this scaffold is N-arylation to attach the pharmacophore to an aryl core. The reaction follows a Buchwald-Hartwig pathway modified for amides.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical deprotonation step where the

Caption: Catalytic cycle for N-arylation. The red hexagon indicates the step where base selection is critical to prevent degradation of the difluoromethoxy group.

Experimental Protocols

Protocol A: N-Arylation (Buchwald-Hartwig)

Objective: Coupling 6-(difluoromethoxy)isoquinolin-1(2H)-one with Aryl Bromides/Chlorides.

Rationale: We utilize Xantphos or BrettPhos . Xantphos is preferred for its large bite angle, which facilitates the reductive elimination of the amide, while Cesium Carbonate is selected over Sodium tert-butoxide to protect the

Reagents & Stoichiometry[1]

-

Substrate: 6-(Difluoromethoxy)isoquinolin-1(2H)-one (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5.0 mol%) OR BrettPhos (for sterically hindered partners)

-

Base:

(2.0 equiv) - Must be anhydrous -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix

and Xantphos in a small volume of dioxane. Stir for 5 minutes until the solution turns a clear reddish-orange (indicative of active ligation). -

Reaction Assembly: Add the isoquinolinone, aryl bromide, and

to a reaction vial equipped with a magnetic stir bar. -

Solvent Addition: Add the pre-complexed catalyst solution and remaining dioxane.

-

Degassing: Sparge the mixture with Argon for 2 minutes (amides are sensitive to oxidation side-products).

-

Heating: Seal the vial and heat to 90°C for 12–16 hours. Note: Do not exceed 110°C to preserve the fluorinated motif.

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (typically Hexane/EtOAc gradient).

Protocol B: C-H Activation (Direct Arylation)

Objective: Functionalizing the C3/C4 position of the isoquinolinone ring without pre-halogenation. Rationale: This advanced method uses the amide carbonyl as a directing group.

Reagents

-

Substrate: N-Substituted-6-(difluoromethoxy)isoquinolin-1(2H)-one (1.0 equiv) Note: N-protection/substitution is required first.

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand:

(20 mol%) -

Additive:

(1.0 equiv) - Acts as oxidant and halide scavenger -

Solvent: DMF/DMSO (9:1 ratio)

Troubleshooting & Optimization Guide

Use this decision matrix to solve common yield or purity issues.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free amide | Switch to BrettPhos precatalyst (G3) which is more robust against inhibition. |

| Defluorination (Loss of | Base too strong / Temp too high | Switch base from |

| O-Arylation (Side Product) | Lactim tautomer reacting | Increase solvent polarity (switch Dioxane |

| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous. Avoid alcohols. |

References

-

Bioisosteres in Drug Design: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.[2] [Link]

-

Buchwald-Hartwig Amidation Mechanics: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

-

Isoquinolinone Synthesis Strategy: Pilgrim, B. S., et al. "Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines."[3][4] Organic Letters, 2013. [Link]

-

Difluoromethyl Stability: Lalloo, N., et al. "Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles." ACS Catalysis, 2019. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines | Crick [crick.ac.uk]

- 4. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 6-(Difluoromethoxy)isoquinolin-1(2H)-one in Drug Discovery

[1]

Executive Summary

This application note details the strategic deployment of 6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-41-5) as a high-value scaffold in medicinal chemistry. This molecule represents a "privileged hybrid," merging the kinase-affinity profile of the isoquinolin-1(2H)-one core with the metabolic resilience and unique hydrogen-bonding capability of the difluoromethoxy (-OCHF₂) substituent.[1]

Key Applications:

-

Kinase Inhibition: Design of type I/II inhibitors targeting ROCK, PARP, HPK1, and EGFR.

-

Bioisosteric Replacement: Substitution of methoxy (-OCH₃) or hydroxyl (-OH) groups to improve metabolic stability (t½) and membrane permeability.[1]

-

Fragment-Based Drug Discovery (FBDD): A rigid, polar/lipophilic core for library expansion.[1]

Structural & Mechanistic Rationale

The Isoquinolin-1(2H)-one Core: A Hinge-Binding Warhead

The isoquinolin-1(2H)-one moiety (isocarbostyril) mimics the purine ring of ATP.[1] The lactam motif (NH donor / C=O acceptor) frequently serves as a "hinge binder," forming critical hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.

The Difluoromethoxy Advantage: The "Lipophilic Hydrogen Bond Donor"

Unlike the trifluoromethoxy (-OCF₃) group, which is purely lipophilic and electron-withdrawing, the difluoromethoxy (-OCHF₂) group possesses a unique dual character:[2]

-

Metabolic Shield: It blocks the para-position from oxidative metabolism (O-demethylation), a common failure point for methoxy-substituted drugs.[1]

-

H-Bond Donor: The polarized C-H bond in -OCHF₂ acts as a weak hydrogen bond donor, capable of interacting with backbone carbonyls or water networks within a binding pocket [1].[1]

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Pharmacophore mapping of the 6-(Difluoromethoxy)isoquinolin-1(2H)-one scaffold highlighting reactive vectors and physicochemical contributors.[1]

Physicochemical Profile & Comparative Data

The substitution of a methoxy group with a difluoromethoxy group significantly alters the molecular profile.[2][3]

Table 1: Comparative Physicochemical Properties

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Impact on Drug Design |

| Hammett Constant ( | -0.27 (Donor) | +0.14 (Weak Withdrawer) | Modulates pKa of the core; reduces oxidative liability of the ring.[1] |

| H-Bond Donor Ability | None | Weak (Polarized C-H) | Can pick up additional interactions in the binding pocket [2].[1] |

| Lipophilicity ( | -0.02 | +0.47 | Increases membrane permeability and BBB penetration.[1] |

| Metabolic Liability | High (O-Demethylation) | Low | Extends half-life ( |

Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

Purpose: The N2 nitrogen is the most nucleophilic site on the lactam ring. This protocol attaches "tail" groups to probe the solvent-exposed regions of the kinase pocket.

Reagents:

-

Scaffold: 6-(Difluoromethoxy)isoquinolin-1(2H)-one (1.0 eq)[1]

-

Electrophile: Alkyl halide (R-Br or R-I) (1.2 eq)[1]

-

Base: Cesium Carbonate (

) (2.0 eq)[1] -

Solvent: DMF or DMF/Acetone (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of scaffold in anhydrous DMF (0.1 M concentration) in a round-bottom flask under

atmosphere. -

Deprotonation: Add 2.0 eq of

.[1] Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the lactam anion forms. -

Addition: Dropwise add 1.2 eq of the alkyl halide.

-

Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS (Target mass:

).[1] -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

-

Regioselectivity Check: Confirm N-alkylation vs. O-alkylation using 2D NMR (HMBC). Cross-peaks between N-CH protons and the C1 carbonyl carbon confirm N-alkylation.[1]

Protocol B: C-H Activation at C3/C4 (Advanced Functionalization)

Purpose: To introduce aryl or heteroaryl groups at the C3 or C4 position, mimicking the structure of inhibitors like Ripasudil [3].

Reagents:

-

Substrate: N-substituted 6-(difluoromethoxy)isoquinolin-1(2H)-one[1]

-

Coupling Partner: Aryl iodide (Ar-I)[1]

-

Catalyst:

(5 mol%)[1] -

Ligand:

or XPhos[1] -

Base:

(oxidant/base)[1]

Workflow:

Biological Validation Workflow

To validate the utility of the scaffold, the following screening cascade is recommended.

Figure 2: Screening cascade for isoquinolinone-based candidates.

Protocol C: Microsomal Stability Assay (Metabolic Shield Verification)

Rationale: This assay confirms if the -OCHF₂ group effectively protects the scaffold compared to a -OCH₃ analog.[1]

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

- [1]

-

Success Metric: The -OCHF₂ analog should exhibit <50% of the intrinsic clearance (

) of the -OCH₃ analog.

Case Studies & Applications

Case Study 1: ROCK Inhibition (Glaucoma/Hypertension)

Isoquinolin-1-ones are the core scaffold of Ripasudil (K-115), a Rho-kinase (ROCK) inhibitor approved for glaucoma.[1]

-

Application: Replacing the C6-substituent of a Ripasudil analog with -OCHF₂ can improve corneal permeability due to increased lipophilicity (

) while maintaining hinge-binding affinity [4].[1]

Case Study 2: HPK1 Inhibition (Immuno-oncology)

Recent studies [5] have utilized 1(2H)-isoquinolinone scaffolds to target Hematopoietic Progenitor Kinase 1 (HPK1).[1] The introduction of fluorine motifs (like -OCHF₂) at the solvent front or core positions has been shown to reduce off-target binding to structurally similar kinases (e.g., MAP4K1) by exploiting subtle electronic differences in the ATP pocket.

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[1] [1]

-

BenchChem. (2025).[1][2][3] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.

-

Feng, Y., et al. (2016).[1] "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry, 59(6), 2269-2300.[1] [1]

-

Chen, H., et al. (2013).[1] "Synthesis of functionalized isoquinolin-1(2H)-ones by copper-catalyzed α-arylation." Chemistry – A European Journal, 19(35), 11553-11557.[1]

-

Lu, H., et al. (2024).[1][4] "Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors."[1] European Journal of Medicinal Chemistry, 280, 116877.

Sources

- 1. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis Routes for 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Abstract

This guide details a scalable, robust protocol for the synthesis of 6-(Difluoromethoxy)isoquinolin-1(2H)-one , a critical scaffold in medicinal chemistry. The difluoromethoxy group (

Strategic Analysis & Retrosynthesis

The synthesis of 6-(Difluoromethoxy)isoquinolin-1(2H)-one presents a classic selectivity challenge: Chemoselective O-alkylation of a phenol in the presence of a lactam.

The Challenge

The starting material, 6-hydroxyisoquinolin-1(2H)-one, contains two nucleophilic sites:

-

Phenolic Oxygen (

): The desired site of alkylation. -

Lactam Nitrogen (

): A competing site for alkylation.

While the phenol is more acidic, the lactam nitrogen can compete under vigorous alkylation conditions, leading to N-alkylated or N,O-dialkylated impurities.

Selected Strategy: Difluorocarbene Insertion

We utilize Sodium Chlorodifluoroacetate (SCDA) .[1][2] Unlike electrophilic alkyl halides (

Pathway Comparison

The following diagram illustrates the two primary routes evaluated for this application note.

Figure 1: Strategic comparison of Direct O-Alkylation (Route A) vs. N-Oxide Rearrangement (Route B).

Protocol A: Direct O-Difluoromethylation (Preferred)

This route is optimized for scalability, utilizing mild conditions to favor O-alkylation.

Materials

-

Substrate: 6-Hydroxyisoquinolin-1(2H)-one (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

-

Base: Potassium Carbonate (

) (2.5 equiv) -

Solvent: DMF : Water (9:1 ratio)

-

Note: A small amount of water is critical to protonate the intermediate anion formed after carbene insertion.

-

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Connect the condenser to a nitrogen bubbler (significant

evolution will occur). -

Dissolution: Charge the flask with 6-Hydroxyisoquinolin-1(2H)-one,

, and the DMF/Water solvent mixture. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol. -

Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in a single portion.

-

Reaction (The "Carbene Release"):

-

Heat the mixture to 95–100 °C .

-

Observation: As the temperature passes 90 °C, vigorous bubbling (

) will be observed. This indicates the decomposition of SCDA to difluorocarbene. -

Maintain temperature for 2–4 hours. Monitor by HPLC or TLC (EtOAc/Hexane).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 5 volumes of ice-cold water. The product is significantly more lipophilic than the starting material and should precipitate.

-

Adjust pH to ~7 with dilute HCl if necessary to ensure the lactam is neutral.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash the cake with water (

) and minimal cold hexanes. -

Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or EtOAc/Heptane.

-

Mechanism of Action

The reaction proceeds via a specific sequence that avoids the "hard" alkylation of the nitrogen.

Figure 2: Mechanistic flow of SCDA-mediated O-difluoromethylation.

Protocol B: The "High-Fidelity" Route (Alternative)

Use this route if the substrate contains sensitive functionalities incompatible with basic conditions or if N-alkylation proves problematic on specific derivatives.

Phase 1: O-Difluoromethylation of Isoquinoline

-

Substrate: 6-Hydroxyisoquinoline.

-

Conditions: React with SCDA and

in DMF/Water (as per Protocol A). -

Advantage: The isoquinoline nitrogen is not acidic; no competition for alkylation.

-

Product: 6-(Difluoromethoxy)isoquinoline.

Phase 2: N-Oxidation

-

Reagent: m-Chloroperbenzoic acid (mCPBA, 1.2 equiv) in DCM at 0 °C

RT. -

Product: 6-(Difluoromethoxy)isoquinoline

-oxide.

Phase 3: Rearrangement to Lactam

-

Reagents: Acetic anhydride (

), reflux (100 °C, 2h). -

Intermediate: 1-Acetoxy-6-(difluoromethoxy)isoquinoline.

-

Hydrolysis: Treat the crude acetate with NaOH/MeOH or dilute HCl to yield the final 6-(Difluoromethoxy)isoquinolin-1(2H)-one .

Analytical Data Summary

| Parameter | Expected Value/Signal | Notes |

| Appearance | White to off-white solid | Lipophilic shift usually yields better solids than OH-precursor. |

| Characteristic large coupling constant ( | ||

| Diagnostic signal for difluoromethoxy group. | ||

| MS (ESI) | Depends on ionization mode; lactams ionize well in positive mode. |

Process Safety & Scale-Up[2]

-

Gas Evolution: The decomposition of SCDA releases stoichiometric quantities of

. On a kilogram scale, this requires adequate headspace and venting capacity to prevent over-pressurization. -

Thermal Control: The reaction is endothermic initially (heating required) but the decomposition can be rapid. Do not add SCDA to a pre-heated mixture at >100°C on a large scale; gradual heating or portion-wise addition is safer.

-

Reagent Handling: SCDA is a skin irritant. While less toxic than gaseous Freons, standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

-

SCDA Reagent Overview

- Title: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet

- Source: Organic Letters 2013, 15, 20, 5036–5039.

-

URL:[Link]

-

Isoquinolinone Synthesis Reviews

- Title: "Synthesis of isoquinolin-1(2H)-ones"

- Source: Beilstein Journal of Organic Chemistry 2011, 7, 771–796.

-

URL:[Link]

-

Boekelheide Rearrangement (N-oxide to Lactam/Alcohol)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(Difluoromethoxy)isoquinolin-1(2H)-one Synthesis

Case ID: ISOQ-CF2H-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 6-(difluoromethoxy)isoquinolin-1(2H)-one presents a classic chemoselectivity challenge in heterocyclic chemistry. The core difficulty lies in introducing the lipophilic hydrogen bond donor (

This guide moves beyond standard textbook protocols, addressing the "hidden variables" that cause low yields: carbene half-life , tautomeric interference , and proton source availability .

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before attempting a fix, you must understand why the reaction fails. The standard approach uses Sodium Chlorodifluoroacetate (SDF-Na) as a solid source of difluorocarbene (

The Three Primary Failure Modes

-

The "Dry Solvent" Trap (Proton Starvation)

-

The Myth:[1] "Carbenes are sensitive; keep everything strictly anhydrous."

-

The Reality: The mechanism requires a proton source. After the phenoxide attacks the

, an intermediate anion ( -

Result: Low conversion, high recovery of starting material.

-

-

The Tautomer Trap (Regioselectivity)

-

The Thermal Trap (Carbene Decomposition)

-

The Kinetics: SDF-Na decarboxylates at

. If the temperature is too low, no carbene forms. If too high, the carbene hydrolyzes to

-

Module 2: Optimized Protocol (The "Gold Standard")

This protocol is adapted from recent Organic Syntheses methodologies (2024) and optimized for isoquinolinone substrates.

Reagents:

-

Substrate: 6-Hydroxyisoquinolin-1(2H)-one (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (SDF-Na) (2.5 – 3.0 equiv)

-

Base: Potassium Carbonate (

) (1.5 equiv) — Do not use -

Solvent System: DMF : Water (9 : 1 ratio) — Critical Parameter.

Step-by-Step Workflow

-

Degassing (Crucial): Charge the reaction vessel with DMF and Water. Sparge with

for 15 minutes. Oxygen can quench radical pathways if they emerge, but primarily this prevents oxidative degradation of the phenol. -

Base Activation: Add 6-Hydroxyisoquinolin-1(2H)-one and

. Stir at RT for 10 mins to ensure phenoxide formation. -

Reagent Addition: Add SDF-Na in one portion.

-

Thermal Ramp: Heat the mixture to 100 °C .

-

Note: Do not overshoot to 140 °C. The "sweet spot" for SDF-Na decarboxylation is 95–105 °C.

-

-

Monitoring: The reaction usually completes in 2–4 hours.

-

Checkpoint: If the reaction stalls at 50% conversion, add a second portion of SDF-Na (1.0 equiv) and continue heating. The carbene has likely been consumed by hydrolysis.

-

Module 3: Troubleshooting Guide (FAQs)

Symptom: Low Yield (<30%)[6]

| Potential Cause | Technical Explanation | Corrective Action |

| Carbene Hydrolysis | The | Reduce Water Ratio: Shift from 9:1 to 15:1 (DMF:Water). Do not eliminate water entirely; the reaction needs a proton source. |

| Incomplete Decarboxylation | Reaction temperature was too low. | Verify Internal Temp: Ensure the internal liquid temp is |

| Substrate Insolubility | Isoquinolinones aggregate in pure DMF. | Add LiCl: Adding 10% LiCl can disrupt H-bonding aggregates and increase effective concentration. |

Symptom: N-Alkylated Side Product Detected[6][7]

| Potential Cause | Technical Explanation | Corrective Action |

| Base Too Strong | Switch to | |

| Concentration Effects | High concentration favors intermolecular N-attack. | Dilute: Run the reaction at 0.05 M rather than 0.2 M. |

Module 4: Visualizing the Chemistry

Diagram 1: The Selectivity & Mechanism Pathway

This diagram illustrates the competition between the desired O-alkylation and the side reactions.

Caption: Path A represents the desired kinetic pathway. Path B (N-alkylation) is minimized by controlling base strength and temperature.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

Caption: Diagnostic workflow for isolating the cause of low yields based on crude reaction analysis.

References

-

Garg, N. K., et al. (2024).[4] Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses , 101, 174-191.

-

[Link]

- Relevance: Defines the modern standard for using SDF-Na, including the critical water/DMF r

-

-

Mehta, V. P., & Greaney, M. F. (2013).[6] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters , 15(19), 5036–5039.[6]

-

[Link]

- Relevance: Establishes the reactivity profile of heteroatoms and the risks of N-alkyl

-

-

Zheng, J., et al. (2024). Access to N-Difluoromethyl Amides. Journal of the American Chemical Society, 146.

-

[Link]

- Relevance: Discusses the competition between N- and O- difluoromethylation and how amide anions behave with difluorocarbene sources.

-

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Purification challenges of fluorinated isoquinolinones via chromatography

Topic: Chromatography Troubleshooting & Method Development

Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support center. If you are here, you are likely struggling to separate a fluorinated isoquinolinone (FIQ) from its regioisomers or experiencing severe peak tailing.

As Senior Application Scientists, we know that adding fluorine to the isoquinolinone scaffold introduces a unique purification paradox:

-

Lipophilicity: Fluorine generally increases lipophilicity (

), suggesting standard Reverse Phase (RP) methods should work. -

Polarity & pKa: The electron-withdrawing nature of fluorine lowers the pKa of the isoquinoline nitrogen (typically ~5.4 for non-fluorinated), yet the dipole moments often lead to "sticky" interactions with silica silanols.

-

Regioisomerism: In C-H activation syntheses, the difference between a C5-fluoro and C8-fluoro isomer is often negligible on C18 columns.

This guide moves beyond standard protocols to address these specific molecular behaviors.

Module 1: The "Sticky" Peak – Tailing on Normal Phase Silica

Issue: Your compound elutes as a broad, tailing streak on Flash Chromatography (Silica), or stays at the baseline despite high solvent polarity.

The Mechanism

Isoquinolinones possess a basic nitrogen (N2) and a lactam moiety. Standard silica gel (

The Solution: Amine Deactivation

You must suppress silanol activity.[1] Do not just increase methanol; it often worsens resolution.

Protocol: The "Pre-Buffered" Silica Method

-

Modifier Selection: Use Triethylamine (TEA) or 1-2%

(aq). -

Column Pre-treatment (Crucial Step):

-

Flush the silica column with 3 column volumes (CV) of the mobile phase containing 1% TEA before loading your sample.

-

Why? This saturates the active silanol sites with the amine modifier before your compound enters the column.

-

-

Elution: Run your gradient (e.g., DCM/MeOH) maintaining 1% TEA in the solvent.

Data: Effect of Modifier on Tailing Factor (

| Condition | Tailing Factor ( | Recovery (%) | Notes |

| DCM/MeOH (95:5) | > 2.5 (Severe) | 65% | Significant irreversible adsorption. |

| DCM/MeOH + 0.1% TFA | 1.8 | 70% | Acid modifier often insufficient for basic heterocycles. |

| DCM/MeOH + 1% TEA | 1.1 (Symmetric) | 92% | Silanols effectively masked. |

Citation: For mechanisms of amine-silanol interactions, refer to Journal of Chromatography A studies on nitrogen heterocycles [1].

Module 2: The Regioisomer Nightmare – C18 vs. PFP

Issue: You cannot separate regioisomers (e.g., 6-fluoro vs. 7-fluoro isoquinolinone) using standard C18 HPLC. They co-elute as a single peak.

The Mechanism

On C18 (alkyl) phases, retention is driven primarily by hydrophobicity. Regioisomers of FIQs often have nearly identical hydrophobic surface areas. C18 lacks the "shape selectivity" required to distinguish the position of the fluorine atom.

The Solution: Pentafluorophenyl (PFP) Phases

Switch to a PFP (Pentafluorophenyl) stationary phase.[2]

-

Why it works: PFP columns offer "orthogonal" selectivity.[3] They utilize:

-

-

-

Dipole-Dipole Interactions: The C-F bonds in the column interact specifically with the dipole of your analyte.

-

Shape Selectivity: The rigid aromatic ring of the PFP phase discriminates between steric shapes of isomers better than flexible C18 chains.

-

-

Workflow: Method Development for Isomers

Figure 1: Decision matrix for selecting stationary phases for fluorinated isoquinolinones.

Protocol: PFP Screening Conditions

-

Column: Core-shell PFP (e.g., Kinetex PFP or similar), 2.6 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as it enhances the

- -

Gradient: 5% to 95% B over 10 minutes.

Citation: PFP phases are validated for separating fluorinated aromatic isomers where C18 fails [2][3].

Module 3: Solubility & Sample Loading

Issue: The sample precipitates on the head of the column or in the injection loop, causing high backpressure and split peaks.

The Cause

Fluorinated isoquinolinones often exhibit "brick-dust" properties—high melting points and poor solubility in both non-polar (Hexane) and standard polar (MeOH) solvents.

The Solution: Fluorinated Solvents & Dry Loading[4]

-

Liquid Loading Booster: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to dissolve the sample.

-

Insight: These solvents disrupt intermolecular hydrogen bonding better than MeOH/DCM. They can be injected directly into RP-HPLC (in small volumes) as they are compatible with water.

-

-

Dry Loading (Flash): For normal phase, do not liquid load. Adsorb the compound onto Celite 545 or amine-treated silica (from Module 1).

-

Ratio: 1g Sample : 3g Sorbent.

-

Frequently Asked Questions (FAQ)

Q1: My FIQ peak shape is good on C18, but the retention time shifts dramatically between runs. Why? A: This is likely a pH control issue. The pKa of fluorinated isoquinolinones is sensitive. If your mobile phase pH is near the pKa (~5.0-5.5), the molecule splits between ionized and neutral states.

-

Fix: Buffer the mobile phase decisively. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated, or 10mM Ammonium Bicarbonate (pH 10) to keep it neutral. Avoid unbuffered water/ACN.

Q2: Can I use "Fluorous Chromatography"?

A: Only if your molecule has a perfluoroalkyl tag (e.g.,

Q3: How do I remove the Triethylamine (TEA) after purification? A: TEA salts can contaminate NMR spectra.

-

Method: After collecting fractions, wash the organic solution with saturated

(aq) or perform a final rapid filtration through a small plug of basic alumina. Alternatively, use volatile amines like ammonia in the mobile phase.

References

-

University of Rochester. (n.d.). Chromatography: The Solid Phase and Silica Deactivation. Retrieved from [Link]

-

Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

-

Sorbent Technologies. (2022). NUCLEOSHELL® PFP Pentafluorophenyl: Orthogonal Selectivity for Isomers. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Isoquinolinone Functionalization

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for isoquinolinone functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the isoquinolinone scaffold. As a privileged heterocyclic motif in numerous natural products and pharmaceutical agents, the precise functionalization of isoquinolinone is critical.[1][2][3] However, the journey from a starting material to a pure, functionalized product is often fraught with challenges, primarily the emergence of undesired side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues in your reactions, understand their root causes, and implement effective solutions to maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the functionalization of isoquinolinones.

Q1: What are the most prevalent side reactions I should be aware of when functionalizing an isoquinolinone core?

A: The most common side reactions are highly dependent on the type of reaction you are performing. However, several broad categories of undesired reactions frequently occur:

-

Poor Regioselectivity: Functionalization at multiple positions on the benzene ring portion of the scaffold (e.g., C4, C5, C8) is a primary challenge, especially in electrophilic substitutions and some metal-catalyzed reactions.[4]

-

Homocoupling: In transition metal-catalyzed cross-coupling reactions, the coupling partner can react with itself to form a dimer, consuming valuable starting material and complicating purification.

-

N-Functionalization: The nitrogen atom of the isoquinolinone can sometimes act as a nucleophile, leading to undesired N-acylation or N-alkylation, particularly in Friedel-Crafts type reactions.[4]

-

Over-reaction/Polysubstitution: This is common in reactions like halogenation, where the initial product is more reactive than the starting material, leading to the formation of di- or tri-substituted products.

-

Hydrolysis/Decomposition: Sensitive functional groups on your starting materials or products can be compromised by trace amounts of water or harsh reaction conditions (e.g., high temperatures, strong acids/bases). For instance, acyl chlorides can hydrolyze to carboxylic acids.[5]

Q2: I am observing multiple spots on my TLC/LC-MS analysis. How do I begin to identify the byproducts?

A: A complex product mixture is a common issue. A systematic approach is key:

-

Reference Spots: Always run your starting material(s) on the same TLC plate to confirm consumption.

-

Mass Analysis (LC-MS): This is your most powerful tool. Look for masses corresponding to expected byproducts. For example, in a Suzuki coupling, search for the mass of the homocoupled boronic acid partner. In a halogenation, look for masses corresponding to di- or tri-halogenated products.

-

Consider Isomers: If you see multiple product spots with the same mass, you have likely formed regioisomers. This is a very common issue in isoquinolinone chemistry.[4]

-

Look for Starting Material Derivatives: Check for masses corresponding to hydrolyzed reagents (e.g., a carboxylic acid instead of an acyl chloride) or products of self-condensation.[5]

Q3: My reaction shows very low conversion of the starting material. What are the first things to check?

A: Low conversion often points to issues with reaction setup, reagents, or the catalyst system.

-

Reagent Purity and Quality: Ensure all starting materials are pure. Solvents must be anhydrous, especially for moisture-sensitive reactions like those involving organometallics or acyl chlorides.[4][5][6]

-

Catalyst Activity (for metal-catalyzed reactions): The catalyst may be inactive. Was it handled under an inert atmosphere? Is it from a reliable source? Consider using a freshly opened bottle or a pre-catalyst that forms the active species in situ.

-

Reaction Temperature: The reaction may require more thermal energy. Increase the temperature in small increments (e.g., 10-20 °C) and monitor the progress. Conversely, excessively high temperatures can lead to catalyst degradation.[4][6]

-

Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.[6]

Troubleshooting Guide 1: Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation is a powerful tool for functionalizing isoquinolinones, but it is sensitive to a variety of factors.[3][7] Palladium, Rhodium, and Ruthenium are commonly used catalysts.[7][8]

Problem: Poor Regioselectivity (e.g., Mixture of C4 and C8 Arylation)

Causality: Regioselectivity in C-H activation is often governed by the formation of a metallacyclic intermediate, which is directed by a coordinating group on the isoquinolinone.[7] The inherent electronic properties and steric environment of the C-H bonds also play a crucial role. Competition between different potential cyclometalation pathways can lead to a mixture of isomers.[9]

Solutions:

-

The Directing Group is Key: The choice of the directing group (DG) is the most critical factor for controlling regioselectivity. Amide-based directing groups, for example, often favor ortho-metalation. The N-methoxy amide (CONHOMe) is a versatile and effective directing group for Pd(II) and Rh(III) catalysis.[10]

-

Ligand Tuning: The ligands on the metal center directly influence its steric bulk and electronic properties, which can favor one C-H activation pathway over another.[11] Experiment with different phosphine ligands (for Pd) or cyclopentadienyl (Cp*) variants (for Rh) to alter the steric environment around the metal.

-

Solvent and Additive Optimization: The solvent can influence the stability of intermediates and transition states. Changing from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, DMAc) can alter the product ratio. Acidic or basic additives can also modulate the reactivity and selectivity of the catalyst.

Workflow for Optimizing Regioselectivity

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem: Significant Homocoupling of the Coupling Partner

Causality: Homocoupling (e.g., Ar-Ar from Ar-B(OH)₂) in Suzuki-type reactions is often caused by the presence of Pd(II) species which can promote oxidative coupling, or by side reactions involving oxygen.

Solutions:

-

Inert Atmosphere: Rigorously exclude oxygen from your reaction. Degas solvents thoroughly and maintain a positive pressure of an inert gas (Nitrogen or Argon). A nitrogen sparge prior to catalyst addition can be very effective.[12]

-

Slow Addition: Add the coupling partner slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

-

Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCOOK), can help to minimize the concentration of free Pd(II) without reducing the active catalyst.[12]

| Parameter | Condition A (High Homocoupling) | Condition B (Minimized Homocoupling) |

| Atmosphere | Air / Incomplete N₂ blanket | Rigorous N₂/Ar with solvent degassing |

| Reagent Addition | All reagents added at once | Slow addition of coupling partner |

| Additives | None | Potassium Formate (10-20 mol%) |

| Catalyst Pre-treatment | None | Pre-reduction of Pd(II) to Pd(0) |

Caption: Comparison of conditions leading to high vs. low homocoupling.

Troubleshooting Guide 2: Electrophilic Halogenation

Direct halogenation of the isoquinolinone core using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be effective but is often plagued by a lack of selectivity.

Problem: Over-halogenation (Formation of Di- and Tri-halogenated Products)

Causality: The mono-halogenated isoquinolinone product can be more electron-rich or simply still reactive enough to undergo a second halogenation, especially if the halogenating agent is used in excess or the reaction is left for too long.

Solutions:

-

Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Start with 1.0 equivalent and monitor the reaction closely by TLC or LC-MS. If starting material remains, add small portions (e.g., 0.1 eq) of the halogenating agent sequentially.

-

Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate, which can improve selectivity for the mono-halogenated product.

-

Choice of Reagent: Use a milder halogenating agent if possible. For example, some reagents are designed for higher selectivity.

Problem: Poor Regioselectivity (Mixture of C4, C5, C8 Isomers)

Causality: The benzene portion of the isoquinolinone ring has several positions that are electronically activated towards electrophilic substitution, leading to mixtures of products.[4] Direct halogenation often yields a mixture that is difficult to separate.

Solution: Boc₂O-Mediated Dearomatization Strategy

A highly effective method to achieve selective C4-halogenation is a one-pot, three-step sequence involving dearomatization, halogenation, and rearomatization.[13]

Mechanism Overview:

-

Dearomatization: Di-tert-butyl dicarbonate (Boc₂O) reacts with the isoquinoline nitrogen to form a dearomatized N-Boc-1,2-dihydroisoquinoline intermediate. This activates the C4 position for electrophilic attack.

-

Electrophilic Halogenation: The electron-rich enamine-like intermediate is selectively attacked at the C4 position by the electrophilic halogen source (NCS, NBS, or NIS).

-

Rearomatization: Addition of an acid (e.g., TFA) eliminates the Boc group and restores aromaticity, yielding the C4-halogenated isoquinoline.[13]

Caption: Comparison of direct vs. mediated C4-halogenation strategies.

Detailed Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Pd-Catalyzed Suzuki Coupling

This protocol is a starting point for optimizing a Suzuki reaction to suppress the formation of homocoupling byproducts.

-

Glassware and Solvent Preparation:

-

Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

-

Use anhydrous solvents. Degas the chosen solvent (e.g., Toluene/Water mixture) by bubbling nitrogen or argon through it for at least 30 minutes.

-

-

Reaction Setup:

-

To the reaction flask, add the isoquinolinone halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Add potassium formate (0.2 eq).

-

Seal the flask with a septum and purge with inert gas for 10 minutes.

-

Add the degassed solvent via cannula or syringe.

-

-

Catalyst Addition:

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if needed).

-

Quickly add the catalyst to the reaction flask under a positive flow of inert gas.

-

-

Reaction and Monitoring:

-

Heat the reaction to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC or LC-MS every hour. Look for the disappearance of the starting material and the appearance of the product, while also checking for the mass of the homocoupled byproduct.

-

-

Work-up:

-

Once the reaction is complete, cool to room temperature, and proceed with a standard aqueous work-up and chromatographic purification.

-

Protocol 2: C4-Selective Bromination of Isoquinoline via Boc₂O-Mediated Strategy

This protocol is adapted from established literature procedures for selective C4 halogenation.[13]

-

Reaction Setup:

-

To a solution of the isoquinoline (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

-

Stir the mixture for 30-60 minutes. The formation of the dearomatized intermediate can often be monitored by TLC.

-

-

Halogenation:

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the intermediate.

-

-

Rearomatization:

-

To the reaction mixture, add trifluoroacetic acid (TFA, 2.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the rearomatization is complete by TLC/LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-bromoisoquinoline.

-

References

- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv., 15, 30231-30275.

- International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

- BenchChem. (2025). Troubleshooting 4-(4-Ethoxybenzoyl)isoquinoline synthesis side reactions. BenchChem Technical Support.

- BenchChem. (2025). Side reactions and byproduct formation in Isoquinoline-6-carbonyl chloride chemistry. BenchChem Technical Support.

- Maji, A., et al. (2026).

-

Liang, Z., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1843. [Link]

-

Daugulis, O. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC. [Link]

-

Lee, S., Mah, S., & Hong, S. (2015). The isoquinolone scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position. Organic Chemistry Portal. [Link]

-

Fang, G., et al. (2019). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

-

Song, B., et al. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.

-

Gandeepan, P., & Li, C. J. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. Angewandte Chemie International Edition. [Link]

-

Semantic Scholar. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Semantic Scholar. [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinolone synthesis [organic-chemistry.org]

- 10. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Recrystallization solvents for 6-(Difluoromethoxy)isoquinolin-1(2H)-one purification

Technical Support Center: Purification of 6-(Difluoromethoxy)isoquinolin-1(2H)-one

Case ID: PUR-ISOQ-06-DFM Status: Active Guide Applicable Compound: 6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS: 630423-41-5)[1]

Executive Summary

Purifying 6-(Difluoromethoxy)isoquinolin-1(2H)-one presents a specific chemical paradox: the isoquinolinone lactam core is polar and prone to strong hydrogen bonding (high melting point), while the difluoromethoxy (-OCHF₂) tail introduces significant lipophilicity and a tendency to "oil out" rather than crystallize.[1][2]

This guide moves beyond generic advice, applying structural activity relationship (SAR) logic derived from the closely related 6-(trifluoromethyl)isoquinolin-1(2H)-one analogs.[1] The recommended protocols prioritize Acetonitrile (MeCN) and Ethanol/Water systems to balance these competing properties.

Part 1: Solvent Selection Matrix

The "Polarity Trap": The lactam nitrogen (N-H) creates strong intermolecular hydrogen bonds. Non-polar solvents (Hexane, Ether) will fail to dissolve the solid even at reflux. Highly polar protic solvents (MeOH) may hold the compound too well, preventing high yields upon cooling.

Primary Solvent Recommendations

| Solvent System | Role | Mechanism of Action | Suitability Rating |

| Acetonitrile (MeCN) | Primary Choice | Dipole-Dipole Match: MeCN interacts well with the lactam carbonyl without disrupting the N-H bonding network as aggressively as alcohols.[1] It offers a steep solubility curve (soluble hot, insoluble cold). | ★★★★★ (High Purity) |

| Ethanol / Water (9:1 to 4:1) | Secondary Choice | Antisolvent Crash: The -OCHF₂ group is hydrophobic.[1] Adding water forces the molecule out of solution. Warning: High risk of oiling out if water is added too fast.[1] | ★★★★☆ (High Yield) |

| Ethyl Acetate / Heptane | Alternative | Lipophilic Balance: Good for removing non-polar impurities, but often requires large volumes of EtOAc to dissolve the lactam core. | ★★★☆☆ (Moderate) |

| DMF or DMSO | Avoid | Boiling Point Trap: While they dissolve the compound, removal requires high vacuum/heat, risking degradation of the difluoromethoxy ether linkage. | ★☆☆☆☆ (Rescue Only) |

Part 2: Visualizing the Decision Logic

The following diagram outlines the logical flow for selecting the correct purification path based on your crude material's behavior.

Caption: Decision tree for solvent screening based on solubility behavior of the lactam core.[1]

Part 3: Step-by-Step Protocols

Protocol A: The Acetonitrile Method (Recommended)

Best for: Removing colored impurities and achieving pharmaceutical-grade purity.[1]

-

Preparation: Place 1.0 g of crude 6-(difluoromethoxy)isoquinolin-1(2H)-one in a round-bottom flask.

-

Dissolution: Add Acetonitrile (MeCN) (approx. 10–15 mL) and heat to reflux (82°C).

-

Note: If the solution is not clear, add MeCN in 1 mL increments. Do not exceed 20 mL/g.[1]

-

-

Filtration (Hot): If black specks (Palladium/Charcoal residues) remain, filter quickly through a pre-warmed Celite pad.

-

Crystallization: Remove from heat. Let the flask cool to room temperature undisturbed on a cork ring.

-

Finishing: Once crystals form at RT, move to an ice bath (0-4°C) for 30 minutes. Filter and wash with cold MeCN.[1]

Protocol B: The "Oiling Out" Rescue (Ethanol/Water)

Best for: Recovering material that refuses to crystallize from MeCN.

-

Dissolve the crude oil/solid in the minimum amount of boiling Ethanol (Absolute) .

-

Once dissolved, remove from the heat source.

-

Add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.

-

Add a single drop of Ethanol to clear the solution.

-

Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

-

Allow to cool very slowly (wrap the flask in aluminum foil to insulate).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. Why? A: This is classic behavior for fluorinated aromatics.[1] The difluoromethoxy group lowers the melting point relative to the bare isoquinolinone.

-

Fix: You are likely cooling too fast or the concentration is too high. Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation, then cool at a rate of 5°C per 10 minutes.

Q2: Can I use Chlorinated solvents (DCM/Chloroform)? A: Avoid. While they dissolve the compound well, they are too good as solvents. You will struggle to get the compound back out without evaporating to dryness, which defeats the purpose of purification (impurities stay trapped).